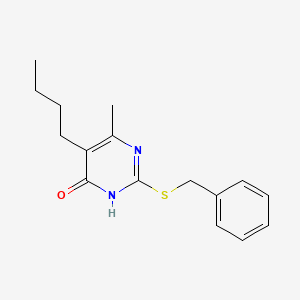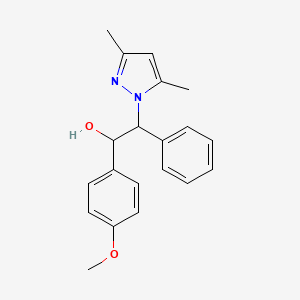
2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol is a heterocyclic compound that contains a pyrimidine ring substituted with benzylsulfanyl, butyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group on the pyrimidine ring. The butyl and methyl groups can be introduced through alkylation reactions using butyl halides and methyl halides, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents like sodium borohydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzylsulfanyl group can interact with hydrophobic pockets, while the pyrimidine ring can form hydrogen bonds with amino acid residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylsulfanyl)-5-butylpyrimidin-4-ol: Lacks the methyl group at the 6-position.
2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol: Lacks the butyl group at the 5-position.
2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin: Lacks the hydroxyl group at the 4-position.
Uniqueness
2-(Benzylsulfanyl)-5-butyl-6-methylpyrimidin-4-ol is unique due to the specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. The presence of the benzylsulfanyl group can enhance its lipophilicity and ability to interact with hydrophobic targets, while the butyl and methyl groups can influence its steric and electronic properties.
Propiedades
IUPAC Name |
2-benzylsulfanyl-5-butyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-4-10-14-12(2)17-16(18-15(14)19)20-11-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJDRSCEKYDHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)SCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one](/img/structure/B6113807.png)
![N-[4-(ethylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6113810.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B6113817.png)
![3-(4-methoxyphenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6113822.png)
![N-cyclopropyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6113828.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide](/img/structure/B6113836.png)


![4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6113856.png)
![2-(dimethylamino)-N-(2-methylbenzyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6113863.png)
![5-methyl-4-phenyl-N-{1-[4-(propan-2-yl)phenyl]propyl}thiophene-3-carboxamide](/img/structure/B6113878.png)
![ethyl 4-({5-[(5-nitro-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B6113897.png)
![2-(5-{[3-(1,3-benzodioxol-5-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6113904.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-oxo-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B6113910.png)
